

Preclinical Profile of Belnacasan (VX-765): A Technical Guide

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Executive Summary

Belnacasan (VX-765) is an orally bioavailable prodrug that is efficiently converted in vivo to its active metabolite, VRT-043198.[1][2][3] This active compound is a potent and selective inhibitor of caspase-1, a critical enzyme in the inflammatory cascade.[2][4][5] Caspase-1 is responsible for the proteolytic maturation of the pro-inflammatory cytokines interleukin-1 β (IL-1 β) and interleukin-18 (IL-18). By blocking this enzymatic activity, **Belnacasan** effectively reduces the release of these key mediators, demonstrating significant therapeutic potential in a wide array of preclinical models of inflammatory and neurological diseases. This document provides a comprehensive overview of the preclinical data for **Belnacasan**, including its mechanism of action, in vitro and in vivo efficacy, and key experimental protocols.

Mechanism of Action The Caspase-1/Inflammasome Pathway

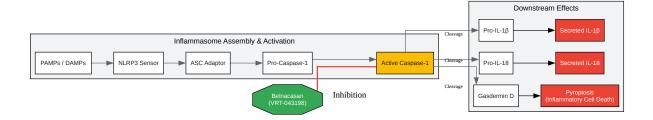
Caspase-1, formerly known as Interleukin-Converting Enzyme (ICE), is a central component of a multi-protein complex called the inflammasome.[5][6] Upon activation by various pathological signals, such as damage-associated molecular patterns (DAMPs) or pathogen-associated molecular patterns (PAMPs), sensor proteins like NLRP3 recruit the adaptor protein ASC, which in turn recruits pro-caspase-1.[7][8] This proximity induces the auto-cleavage and activation of pro-caspase-1.

Active caspase-1 has two primary functions:



- Cytokine Maturation: It cleaves the inactive precursors, pro-IL-1β and pro-IL-18, into their biologically active forms, which are then secreted from the cell to propagate the inflammatory response.[9]
- Pyroptosis Induction: It cleaves Gasdermin D (GSDMD). The N-terminal fragment of this cleavage product oligomerizes to form pores in the cell membrane, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis.[10][11]

Belnacasan's active form, VRT-043198, covalently modifies the catalytic cysteine residue in the active site of caspase-1, thereby blocking all of its downstream effects.[7]



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Caption: Belnacasan's inhibition of the Caspase-1 mediated inflammatory pathway.

Selective Inhibition Profile

Preclinical studies demonstrate that VRT-043198 is a potent inhibitor of the inflammatory caspases, specifically caspase-1 and caspase-4.[4][5] Importantly, it does not significantly impact the release of several other key cytokines, including IL-1 α , tumor necrosis factor- α (TNF- α), IL-6, and IL-8.[2][5][12] This selectivity suggests a targeted anti-inflammatory effect, potentially reducing the risk of broader immunosuppression compared to less specific anti-inflammatory agents.

In Vitro Preclinical Data



Enzyme and Cell-Based Potency

The inhibitory activity of **Belnacasan**'s active metabolite, VRT-043198, has been quantified in various cell-free and cell-based assays. The data highlights its high potency for caspase-1 and its selectivity over other caspase isozymes.

| Target/Assay | Parameter | Value | Reference |
|--|-----------|-------------|-----------|
| Caspase-1 (cell-free) | Ki | 0.8 nM | [4] |
| Caspase-4 (cell-free) | Ki | < 0.6 nM | [4][5] |
| Caspase-5 (cell-free) | IC50 | 10.6 nM | [13] |
| Caspase-9 (cell-free) | IC50 | 5.07 nM | [13] |
| Caspase-6 (cell-free) | IC50 | > 10,000 nM | [13] |
| IL-1β Release (Human PBMCs) | IC50 | 0.67 μΜ | [4] |
| IL-1β Release (Human Whole Blood) | IC50 | 1.9 μΜ | [4] |
| Table 1: In Vitro Potency and Selectivity of VRT- 043198 (Active Metabolite of Belnacasan) | | | |

Experimental Protocols

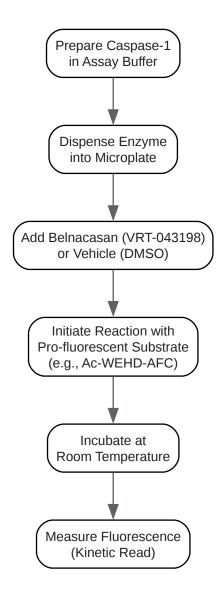
This assay quantifies the direct inhibitory effect of a compound on purified enzyme activity.

- Enzyme Preparation: Recombinant human caspase-1 is prepared in an assay buffer (e.g., 50mM HEPES pH 7.5, 50mM KCl, 200mM NaCl, 10mM DTT, 0.1% CHAPS) to a final concentration of approximately 66.6 nM.[6]
- Compound Incubation: The enzyme solution is dispensed into 1536-well plates. Test compounds (e.g., VRT-043198) dissolved in DMSO are added via pin-tool transfer and



incubated with the enzyme.

- Assay Initiation: The reaction is initiated by adding a pro-fluorescent substrate, such as Ac-WEHD-AFC.[6]
- Signal Detection: The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is measured over time using a plate reader. The rate of reaction is compared between compound-treated and DMSO control wells to determine the percent inhibition and calculate IC50 values.



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Caption: General workflow for a cell-free caspase-1 inhibition assay.



This assay measures the ability of a compound to inhibit cytokine release from immune cells.

- Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy human donors using density gradient centrifugation (e.g., Ficoll-Paque).
- Pre-incubation: PBMCs are plated and pre-treated with varying concentrations of Belnacasan or vehicle control for 30 minutes.[4]
- Stimulation: Cells are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce inflammasome activation and cytokine production.
- Incubation: The cells are incubated for a period of several hours (e.g., 4-24 hours) to allow for cytokine processing and release.
- Quantification: The cell culture supernatant is collected, and the concentration of secreted IL-1β is quantified using a specific enzyme-linked immunosorbent assay (ELISA).[14] IC50 values are calculated based on the dose-dependent inhibition of IL-1β release.

In Vivo Preclinical Efficacy

Belnacasan has demonstrated robust efficacy in a diverse range of animal models, underscoring its potential to treat diseases driven by caspase-1-mediated inflammation.

Data Summary



| Disease Model | Species | Dosing Regimen | Key Outcomes | Reference |
|--------------------------------|---------|-------------------------------------|---|-----------|
| Collagen- Induced Arthritis | Mouse | 200 mg/kg, p.o. | ~60% reduction in LPS-induced IL-1β; significant reduction in inflammation scores. | [4] |
| Acute Lung Injury | Mouse | 50 mg/kg, i.p. (1 hr post-LPS) | Reduced IL-1ß in BALF, preserved lung morphology, inhibited pyroptosis. | [14] |
| Kindling Epileptogenesis | Rat | N/A | Blocked kindling development by preventing IL-1 β increase in the forebrain. | [4] |
| Alzheimer's Disease (J20) | Mouse | 10-50 mg/kg (3x/week) | Dose- dependently reversed episodic and spatial memory deficits. | [15] |
| Myocardial Infarction (I/R) | Rat | 32 mg/kg, i.v. (pre-reperfusion) | Reduced infarct size from >60% to ~29%. | [15] |
| Spinal Cord Injury | Mouse | N/A (7-day treatment) | Inhibited caspase-1 activation, reduced IL-1β/IL- 18, improved functional recovery. | [16] |



| Atherosclerosis (ApoE-/-) | Mouse | N/A | Alleviated vascular inflammation and atherosclerosis, promoted efferocytosis. | [11] |
|---|-------|------------|---|------|
| Multiple Sclerosis (EAE) | Mouse | Intranasal | Prevented demyelination and axon injury. | [17] |
| Table 2: Summary of In Vivo Efficacy of Belnacasan in Preclinical Models | | | | |

Select Experimental Protocols

A standard model for rheumatoid arthritis.

- Induction: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA). A booster immunization is given 21 days later.
- Treatment: Prophylactic or therapeutic dosing of **Belnacasan** (e.g., 100-200 mg/kg, p.o., daily) or vehicle is initiated before or after the onset of clinical symptoms.[4][15]
- Endpoints: Disease progression is monitored by scoring paw inflammation and swelling. At the end of the study, joint tissues can be collected for histological analysis of inflammation and damage. Serum or paw tissue can be analyzed for cytokine levels (e.g., IL-1β).

Kindling models the progressive development of seizure susceptibility.

• Electrode Implantation: Rats are surgically implanted with an electrode in a specific brain region, such as the amygdala.



- Kindling Stimulation: After recovery, animals receive brief, low-intensity electrical stimulations
 daily. Initially, this causes no behavioral effect, but repeated stimulation leads to
 progressively more severe seizures, culminating in generalized tonic-clonic convulsions.
- Drug Administration: **Belnacasan** or vehicle is administered systemically (e.g., i.p. or p.o.) prior to each kindling stimulation.
- Endpoints: The primary endpoints are the rate of kindling acquisition (number of stimulations to reach a fully kindled state) and the duration of afterdischarges recorded via EEG. Brain tissue can be analyzed post-mortem for IL-1β levels.[4]

Pharmacokinetics and Toxicology Pharmacokinetic Profile

The pharmacokinetic properties of **Belnacasan** are central to its design as a clinical candidate.

| Parameter | Description | Reference |
|--|---|-------------|
| Prodrug Strategy | Belnacasan (VX-765) is an orally absorbed prodrug. | [1][2][3] |
| Active Metabolite | Rapidly and efficiently converted in vivo to VRT-043198. | [5][12][15] |
| Bioavailability | VRT-043198 is orally bioavailable. | [15] |
| Distribution | VRT-043198 is blood-brain barrier (BBB) permeable, enabling its study in CNS disorders. | [15][18] |
| In Vitro Half-Life | t1/2 of \sim 157 hours for VX-765 and \sim 3 hours for VRT-043198. | [18] |
| Table 3: Pharmacokinetic and Toxicological Profile of Belnacasan | | |



Toxicology Summary

Preclinical toxicology data is limited in the public domain. The primary reported finding was a reduction in heart rate in dogs at a high dose of 2000 mg/kg/day, estimated to be 10-25 times higher than the maximum dose used in a human COVID-19 trial.[19] Computational toxicity predictions have suggested a potential for hepatotoxicity with **Belnacasan**.[7]

Conclusion

The preclinical data for **Belnacasan** (VX-765) establish it as a potent, selective, orally available inhibitor of caspase-1. Through its active metabolite VRT-043198, it effectively suppresses the release of IL-1 β and IL-18, key drivers of inflammation. This mechanism has been validated in a wide spectrum of in vivo disease models, ranging from rheumatoid arthritis and acute lung injury to epilepsy and Alzheimer's disease. Its favorable pharmacokinetic profile, including blood-brain barrier permeability, further extends its therapeutic applicability to neurological conditions. The collective preclinical evidence strongly supports the clinical investigation of **Belnacasan** for various inflammatory and autoimmune disorders.

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